Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a dioxaborolane moiety. It is primarily used in organic synthesis and has significant applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Dioxaborolane Moiety: The dioxaborolane moiety is formed by reacting the pyrazole derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the inhibition of serine proteases and other enzymes that contain active site serine residues.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and applications. The presence of the dioxaborolane moiety enhances its stability and reactivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C18H23BN2O4 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)14-12-21(20-15(14)16(22)23-5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
InChI Key |
UTIZRYOPZXADFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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